![molecular formula C19H19N3O7S3 B2869962 (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887203-03-4](/img/structure/B2869962.png)
(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a benzoyl group, a methylsulfonyl group, a sulfamoyl group, and a thiazole ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methylsulfonyl group could potentially be introduced via a sulfonation reaction . The benzoyl group might be introduced through a Friedel-Crafts acylation . The exact synthesis route would depend on many factors, including the desired yield, cost of reagents, and the need to avoid certain byproducts .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Scientific Research Applications
Novel Base-Induced Reactions
Research into base-induced reactions of compounds with similar structural motifs, such as substituted (1,2-benzisoxazol-3-yl) acetates, has revealed potential pathways for novel ring transformations. These transformations could be significant in synthesizing various heterocyclic compounds, which are crucial in drug development and synthetic organic chemistry (S. Ueda et al., 1988).
Characterization and Antimicrobial Activities
Compounds featuring benzothiazole-imino-benzoic acid structures have been synthesized and their complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown promising antimicrobial activities. This highlights the potential of such molecules in developing new antimicrobial agents, which could be explored for compounds with similar structural features (N. Mishra et al., 2019).
Synthesis and Electrophysiological Activity
The synthesis and investigation of cardiac electrophysiological activities of N-substituted imidazolylbenzamides demonstrate the potential of such compounds in developing new class III antiarrhythmic agents. This suggests that molecules with related structural components could be explored for their therapeutic potentials in cardiovascular diseases (T. K. Morgan et al., 1990).
Catalysis in Oxidation Reactions
Encapsulation of molybdenum(VI) complexes with ligands similar in structure to the query molecule in zeolite Y has shown to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research indicates the potential of such compounds in catalysis, particularly in sustainable and green chemistry applications (M. Ghorbanloo & Ali Maleki Alamooti, 2017).
properties
IUPAC Name |
ethyl 2-[2-(2-methylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S3/c1-3-29-17(23)11-22-14-9-8-12(32(20,27)28)10-15(14)30-19(22)21-18(24)13-6-4-5-7-16(13)31(2,25)26/h4-10H,3,11H2,1-2H3,(H2,20,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAAGUZOUHOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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